molecular formula C14H21NO2 B2596950 tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate CAS No. 2248259-72-3

tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate

Cat. No.: B2596950
CAS No.: 2248259-72-3
M. Wt: 235.327
InChI Key: MSWCRHUCDSKERF-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(3,5-dimethylphenyl)acetate is a synthetic organic compound featuring a phenylacetate backbone substituted with amino and tert-butyl ester groups at the α-carbon and a 3,5-dimethylphenyl group at the β-carbon. This structure combines steric bulk (tert-butyl), electron-donating methyl substituents (on the aryl ring), and a nucleophilic amino group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9-6-10(2)8-11(7-9)12(15)13(16)17-14(3,4)5/h6-8,12H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCRHUCDSKERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,5-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl2-amino-2-(3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties
Compound Substituents Key Properties/Activity Evidence ID
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethylphenyl, carboxamide PET inhibition (IC₅₀ ~10 µM)
tert-Butyl 2-(4-aminophenyl)acetate 4-Aminophenyl, tert-butyl ester High GI absorption, LogP ~2.3
Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate 3,5-Dimethylphenyl, ethyl ester Reduced steric hindrance

Influence of Substituent Position and Electronic Properties

4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridine (): In crystal packing studies, the 3,5-dimethylphenyl group facilitates π-stacking and hydrogen bonding (N···H–C interactions). The methyl groups stabilize hydrophobic interactions, a property that may extend to the tert-butyl group in the target compound, enhancing crystallinity or solubility in nonpolar solvents.

Methyl 2-(3,5-dimethylphenyl)acetate ():
The methyl ester analog lacks the steric protection of the tert-butyl group, making it more susceptible to enzymatic hydrolysis. This highlights the role of the tert-butyl group in prolonging the metabolic half-life of the target compound.

Pharmaceutical and Agrochemical Relevance

tert-Butyl 2-[2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoylamino]-2-phenyl-acetate (): The 3,5-difluorophenyl group in this compound enhances electron-withdrawing effects, improving binding to enzymatic targets. In contrast, the 3,5-dimethylphenyl group in the target compound offers electron-donating effects, which may favor interactions with hydrophobic protein pockets.

Biological Activity

Tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an amino acid structure, with the unique positioning of the dimethyl groups on the phenyl ring. This structural arrangement is critical as it influences both chemical reactivity and biological activity. The amino group can form hydrogen bonds with active sites on proteins, enhancing binding affinity and specificity for various molecular targets.

The biological activity of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a ligand that can modulate enzyme activity or activate signaling pathways. For instance, it may inhibit certain enzymes or alter receptor functions, leading to diverse biological effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB 231). The mechanism involves inducing oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis in cancer cells .

Cell Line EC50 (μM) Mechanism
MCF-77.5 ± 2.4Induction of apoptosis via mitochondrial damage
MDA-MB 2313.1 ± 0.9Oxidative stress leading to cell death

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have indicated that derivatives of similar structures exhibit selective activity against pathogens like Chlamydia, outperforming traditional antibiotics in specific assays . This property could be leveraged for developing new antimicrobial agents.

Case Studies

  • Anticancer Mechanism : A study investigating the effects of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate on breast cancer cells demonstrated that treatment led to a significant increase in reactive oxygen species (ROS) levels. This increase was correlated with the induction of apoptosis, suggesting that compounds with similar structures could be further explored for their anticancer properties .
  • Antimicrobial Efficacy : Another study focused on the synthesis of compounds based on the structure of tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate showed promising results against Chlamydia. The new derivatives were found to be effective at lower concentrations compared to existing treatments like spectinomycin .

Research Findings and Future Directions

The diverse biological activities associated with tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate warrant further investigation. Future research should focus on:

  • In vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target diseases.

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